REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[I:11]I.[I-].[K+]>[NH4+].O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[I:11] |f:2.3|
|
Name
|
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
7.61 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 22.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water
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Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed once with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
To the resulting concentrates, 60 mL of water and 40 mL of 8 mol/L sodium hydroxide solution were added
|
Type
|
ADDITION
|
Details
|
sufficiently mixed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble matters
|
Type
|
ADDITION
|
Details
|
Then, conc. hydrochloric acid was added to the filtrate
|
Type
|
FILTRATION
|
Details
|
the precipitates were filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulted precipitates
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in a mixed solution of chloroform and ethyl acetate
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform for five times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined chloroform layers were dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled under reduced pressure
|
Reaction Time |
22.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C(C)=O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.3 mmol | |
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |